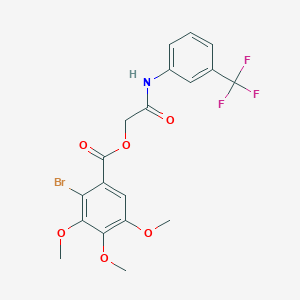![molecular formula C17H20O3 B255521 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255521.png)
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known as IPCOC, is a synthetic compound that belongs to the class of chromenone derivatives. It has gained significant attention in the scientific community due to its potential pharmaceutical applications.
作用機序
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exerts its pharmacological effects by modulating various signaling pathways. It has been found to inhibit the activity of COX-2 by binding to its active site. This leads to a decrease in the production of prostaglandins, which are known to play a crucial role in the inflammatory response.
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway plays a crucial role in the regulation of oxidative stress by inducing the expression of various antioxidant enzymes.
Biochemical and Physiological Effects
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has also been found to inhibit the proliferation of cancer cells by inducing apoptosis.
実験室実験の利点と制限
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been found to exhibit high purity and stability. However, the limitations of 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one include its potential toxicity and lack of in vivo studies.
将来の方向性
For 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one research include:
1. In vivo studies to evaluate the pharmacokinetics and toxicity of 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one.
2. Development of 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one derivatives with improved pharmacological properties.
3. Evaluation of 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one's potential for the treatment of neurodegenerative disorders.
4. Investigation of 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one's mechanism of action in cancer cells.
5. Clinical trials to evaluate the safety and efficacy of 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one for the treatment of inflammatory diseases and cancer.
Conclusion
In conclusion, 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic compound that exhibits anti-inflammatory, antioxidant, and anticancer properties. It has been extensively studied for its potential therapeutic applications. 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exerts its pharmacological effects by modulating various signaling pathways. 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several advantages for lab experiments, including ease of synthesis and high purity. However, further research is needed to evaluate its potential for clinical applications.
合成法
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be synthesized using a multi-step process involving the reaction of 2-hydroxy-1,4-naphthoquinone with isopentanol and sodium hydride. The resulting product is then subjected to cyclization using sulfuric acid to obtain 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. This synthesis method has been optimized to produce 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one in high yields and purity.
科学的研究の応用
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. This makes 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one a potential candidate for the treatment of inflammatory diseases such as arthritis.
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has also been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. This property makes 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one a potential candidate for the treatment of diseases associated with oxidative stress such as neurodegenerative disorders.
特性
製品名 |
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one |
|---|---|
分子式 |
C17H20O3 |
分子量 |
272.34 g/mol |
IUPAC名 |
7-(3-methylbutoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C17H20O3/c1-11(2)8-9-19-12-6-7-14-13-4-3-5-15(13)17(18)20-16(14)10-12/h6-7,10-11H,3-5,8-9H2,1-2H3 |
InChIキー |
UMSPERHHJJRGHP-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 |
正規SMILES |
CC(C)CCOC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B255443.png)
![3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B255446.png)
![1-[3-(2,5-Dimethoxyphenyl)acryloyl]azepane](/img/structure/B255448.png)
![8-[(4-benzyl-1-piperazinyl)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B255450.png)
![9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255451.png)
![2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B255452.png)
![Ethyl 4-{[3-(4-morpholinyl)propyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B255456.png)

![2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B255459.png)

![Ethyl 6-methyl-2-{[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255466.png)
